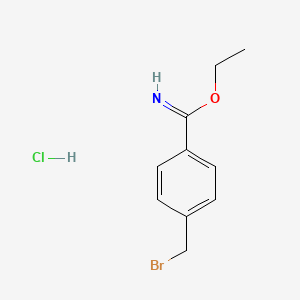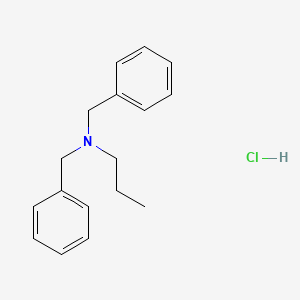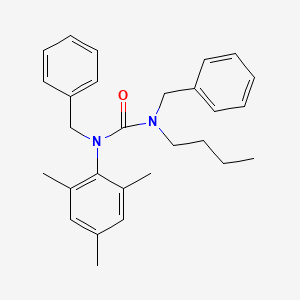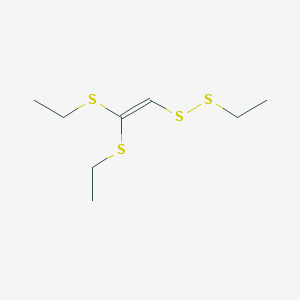methyl}phosphonic acid CAS No. 90057-97-9](/img/structure/B14392427.png)
{[(1-Nitroacridin-9-YL)amino](phenyl)methyl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a nitroacridine moiety linked to a phosphonic acid group through an amino-phenyl-methyl bridge. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid typically involves multi-step organic reactions. One common approach starts with the nitration of acridine to form 1-nitroacridine. This intermediate is then subjected to a nucleophilic substitution reaction with an amino-phenyl-methyl phosphonic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, with solvents like dichloromethane or dimethylformamide, and requires catalysts such as palladium or copper complexes to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of {(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
{(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
{(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its acridine moiety.
Medicine: Explored for its anticancer properties, as acridine derivatives are known to intercalate with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of {(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid involves its interaction with molecular targets such as DNA and enzymes. The nitroacridine moiety intercalates with DNA, disrupting its structure and inhibiting replication and transcription processes. The phosphonic acid group enhances the compound’s binding affinity to metal ions and enzymes, potentially inhibiting their activity and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in biological staining.
Nitrobenzene: A simpler nitro compound used in the synthesis of aniline derivatives.
Phosphonic Acid Derivatives: Compounds with similar phosphonic acid groups used in various industrial applications.
Uniqueness
{(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid is unique due to its combination of a nitroacridine moiety and a phosphonic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in research and industry, making it a valuable compound for further exploration.
Eigenschaften
CAS-Nummer |
90057-97-9 |
|---|---|
Molekularformel |
C20H16N3O5P |
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
[[(1-nitroacridin-9-yl)amino]-phenylmethyl]phosphonic acid |
InChI |
InChI=1S/C20H16N3O5P/c24-23(25)17-12-6-11-16-18(17)19(14-9-4-5-10-15(14)21-16)22-20(29(26,27)28)13-7-2-1-3-8-13/h1-12,20H,(H,21,22)(H2,26,27,28) |
InChI-Schlüssel |
PFXCLUWOAMFPNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(NC2=C3C(=NC4=CC=CC=C42)C=CC=C3[N+](=O)[O-])P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3,4-Di(propan-2-yl)phenyl]acetamide](/img/structure/B14392355.png)


![4,5-Diphenyl-3-[(propan-2-ylidene)amino]-1,3-oxazol-2(3H)-one](/img/structure/B14392373.png)
![2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol](/img/structure/B14392374.png)

![2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14392389.png)

![2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14392399.png)
![1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14392403.png)

![2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine](/img/structure/B14392433.png)

